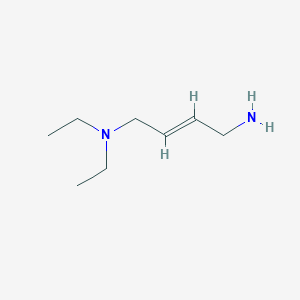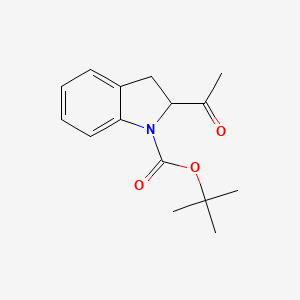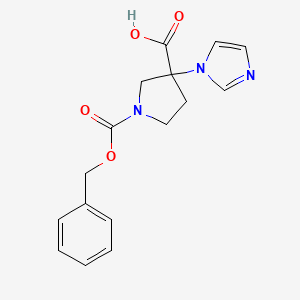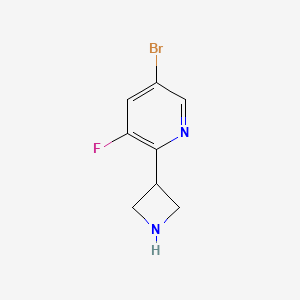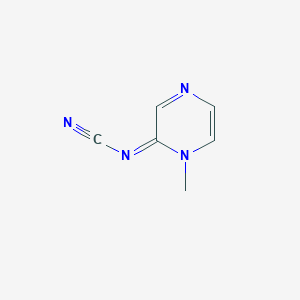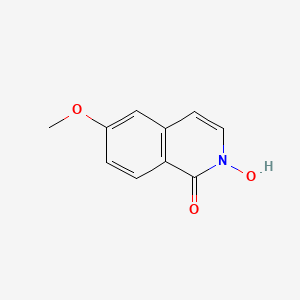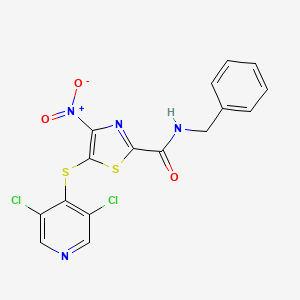![molecular formula C24H20Br3N B13124111 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)
3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine: is a complex organic compound with the molecular formula C24H20Br3N and a molecular weight of 562.13 g/mol . This compound is characterized by its unique structure, which includes three bromine atoms and four methyl groups attached to a quinolinoacridine core. It is known for its high melting point of 262-265°C and predicted boiling point of 556.1°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and brominating agents. The reaction conditions usually require controlled temperatures and the use of solvents such as ethanol or acetone .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through recrystallization and quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the bromine atoms may be replaced or modified.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinoacridine derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinolinoacridines .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Research in biology and medicine explores the potential of this compound as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications .
作用機序
The mechanism of action of 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the quinolinoacridine core play a crucial role in binding to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
3,3’,5,5’-Tetrabromobisphenol A: Another brominated compound with similar applications in industry.
Triazole functionalized 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene: A compound with a similar core structure used in research.
Uniqueness: 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine stands out due to its specific arrangement of bromine atoms and methyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specialized applications in scientific research and industry .
特性
分子式 |
C24H20Br3N |
|---|---|
分子量 |
562.1 g/mol |
IUPAC名 |
5,11,17-tribromo-8,8,14,14-tetramethyl-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15(20),16,18-nonaene |
InChI |
InChI=1S/C24H20Br3N/c1-23(2)16-9-13(25)5-7-20(16)28-21-8-6-14(26)10-17(21)24(3,4)19-12-15(27)11-18(23)22(19)28/h5-12H,1-4H3 |
InChIキー |
VNSDQHDFILVCIQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC(=CC3=C2N(C4=C1C=C(C=C4)Br)C5=C(C3(C)C)C=C(C=C5)Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]oxymethyl]phenyl]benzonitrile](/img/structure/B13124035.png)
![Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13124038.png)

